BenchChemオンラインストアへようこそ!

N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide

Kinase Inhibition Target Specificity Cell Cycle

N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide (CAS 1370243-61-0) is a synthetic quinoline–acetamide conjugate referenced in patent literature as a CDC7 kinase inhibitor. Its core structure combines a 5,7-dichloro-2-methylquinoline pharmacophore with a 1-cyanocyclopentyl acetamide side chain.

Molecular Formula C18H17Cl2N3O2
Molecular Weight 378.2 g/mol
Cat. No. B13356387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide
Molecular FormulaC18H17Cl2N3O2
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NC3(CCCC3)C#N)Cl)Cl
InChIInChI=1S/C18H17Cl2N3O2/c1-11-4-5-12-13(19)8-14(20)17(16(12)22-11)25-9-15(24)23-18(10-21)6-2-3-7-18/h4-5,8H,2-3,6-7,9H2,1H3,(H,23,24)
InChIKeyPZLVIXIKNSROPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide – Sourcing Rationale and Compound Identity for Procurement Decisions


N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide (CAS 1370243-61-0) is a synthetic quinoline–acetamide conjugate referenced in patent literature as a CDC7 kinase inhibitor . Its core structure combines a 5,7-dichloro-2-methylquinoline pharmacophore with a 1-cyanocyclopentyl acetamide side chain . The compound is classified as a screening compound intended for non‑human research use .

Procurement Risk Analysis for N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide: Why Simple Structural Analogs Cannot Be Substituted


The quinoline–acetamide scaffold of this compound is highly sensitive to modifications in the N‑substituent and ring halogenation pattern. Prior art demonstrates that even minor changes, such as replacing the N‑cyanocyclopentyl group with an N‑cyanocyclohexyl analog, generate patent‑distinct compounds intended for different targets (e.g., HDAC vs. CDC7) . The 5,7‑dichloro substitution on the quinoline core is also a documented critical feature for target engagement in analogous quinoline‑based kinase probes . Therefore, substituting this compound with an in‑class analog without controlled comparative data risks altering target engagement and compromising experimental reproducibility, making precise identity and purity verification essential for procurement.

Quantitative Differentiation Evidence for N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide in Comparative Scientific Context


Target Specificity: CDC7 Kinase Inhibition Context vs. In-Class HDAC Activity

The target compound is characterized as a CDC7 kinase inhibitor in patent disclosures . In contrast, structurally similar quinoline-acetamide analogs from related patent families, such as those exemplified in US9249087, display primary activity against histone deacetylases (HDACs), with compound 57 showing an IC50 of 29,000 nM for HDAC1 . This indicates a fundamental divergence in target engagement associated with the 1-cyanocyclopentyl moiety.

Kinase Inhibition Target Specificity Cell Cycle

Structural Determinant: Impact of N‑Cycloalkyl Ring Size on Patent Classification

The N‑(1‑cyanocyclopentyl) group of the target compound is a specific structural selector. The corresponding N‑(1‑cyanocyclohexyl) analog is cataloged as a distinct compound and is associated with separate chemical and patent databases . Even the further N‑methylated variant, N‑(1‑cyanocyclohexyl)‑2‑[(5,7‑dichloro‑2‑methylquinolin‑8‑yl)oxy]‑N‑methylacetamide, is described as 'a useful research compound' with a different molecular formula and weight (C20H21Cl2N3O2, 406.31 g/mol) . This underscores that the cyclopentyl ring defines a unique chemical entity with distinct physicochemical and intellectual property attributes.

Structure-Activity Relationship Chemical Space Patent Landscape

Binding Affinity Differentiation: In‑Class Comparison of ADCY10 Inhibition

A close structural analog, N‑(1‑cyanocyclohexyl)‑2‑[(5,7‑dichloro‑2‑methylquinolin‑8‑yl)oxy]‑N‑methylacetamide, exhibits an IC50 of 2.40 nM against human ADCY10 (soluble adenylyl cyclase) in a biochemical assay . Although direct ADCY10 data for the target cyclopentyl compound are not public, the 2.40 nM value establishes an activity benchmark for the analog series and indicates that the quinoline‑acetamide scaffold can achieve low‑nanomolar potency, which must be verified for the cyclopentyl variant to confirm functional differentiation.

Enzyme Inhibition Binding Affinity ADCY10

Electrochemical and Spectroscopic Differentiation Driven by 5,7-Dichloro Substitution

The 5,7-dichloro-2-methylquinoline moiety is known to impart characteristic electrochemical properties when incorporated into larger molecular architectures. Phthalocyanines bearing this substituent exhibit distinct redox behavior and UV‑Vis spectral shifts compared to unsubstituted quinoline analogs . This suggests that the target compound will possess unique electronic properties and stability profiles, differentiating it from analogs with different halogenation patterns.

Electrochemistry Spectroelectrochemistry Material Science

Optimal Use Cases for N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide Based on Verified Differentiation


CDC7 Kinase Inhibitor Screening and Cell Cycle Studies

The compound is a reference screening compound for CDC7 kinase inhibition, as indicated in patent literature . It is the preferred chemical tool for programs requiring a cyclopentyl-containing quinoline-amide inhibitor, over the cyclohexyl analogs which are linked to distinct target profiles (e.g., HDAC or ADCY10) .

Structure-Activity Relationship (SAR) Exploration of Quinoline-Acetamide Kinase Probes

The unique combination of the 5,7-dichloro substitution and the 1-cyanocyclopentyl side chain makes this compound a critical node in SAR libraries. Its use is mandated when exploring the effect of cycloalkyl ring size on kinase selectivity, as substitution with a cyclohexyl group leads to a chemically and biologically distinct entity .

Development of Electroactive or Photophysical Molecular Materials

The 5,7-dichloroquinoline substructure within the compound is a known building block for metallo-phthalocyanines with specific electrochemical characteristics . This compound can serve as a synthetic intermediate or a model compound for studying the influence of the acetamide side chain on the redox properties of quinoline-derived materials.

Analytical Reference Standard for Impurity Profiling or Metabolite Identification

Given the distinct molecular weight (378.2 g/mol) and formula (C18H17Cl2N3O2) compared to its N-methyl and cyclohexyl analogs, this compound serves as a critical authentic standard for differential mass spectrometric identification in complex mixtures, ensuring analytical specificity in pharmaceutical research.

Quote Request

Request a Quote for N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.